5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
Description
This compound is a 1,3,4-thiadiazole derivative featuring a 2-amine group and a substituted pyrazole moiety at the 5-position. The pyrazole ring is further substituted with a methyl group at the 1-position and a 1,2-oxazole ring at the 4-position. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
5-[2-methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6OS/c1-15-7(8-13-14-9(10)17-8)5(4-11-15)6-2-3-12-16-6/h2-4H,1H3,(H2,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRHDRZHDCJRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=NO2)C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method starts with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with a thiadiazole derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Functionalization of the 2-Amino Group
The primary amine at position 2 undergoes nucleophilic substitution or condensation:
Sulfonylation
Reaction with sulfonyl chlorides forms sulfonamide derivatives:
textR-SO₂Cl + Thiadiazol-2-amine → R-SO₂-NH-Thiadiazole
Conditions :
Acylation
Reaction with acyl chlorides or anhydrides:
textR-COCl + Thiadiazol-2-amine → R-CO-NH-Thiadiazole
Conditions :
Modification of the Pyrazole-Oxazole Substituent
The 1-methyl-4-(1,2-oxazol-5-yl)pyrazole group participates in:
Electrophilic Substitution
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Nitration : Directed by the oxazole’s electron-withdrawing nature.
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Halogenation : Bromine or chlorine may substitute at the oxazole’s 4-position .
Cross-Coupling Reactions
Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups:
textPyrazole-Oxazole-Br + Ar-B(OH)₂ → Pyrazole-Oxazole-Ar
Conditions :
Oxidative and Reductive Transformations
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Oxidation : The thiadiazole sulfur atom may oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole .
Biologically Relevant Interactions
The compound interacts with biological targets via:
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Hydrogen bonding : Through the 2-amino group and oxazole nitrogen.
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π-Stacking : Aromatic interactions between the pyrazole-oxazole system and protein residues .
Stability and Degradation
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Acid/Base Sensitivity : The thiadiazole ring undergoes hydrolysis in strong acids (HCl) or bases (NaOH), yielding thiourea derivatives .
-
Thermal Stability : Decomposes above 250°C without melting .
Key Research Findings
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a reference for synthesizing new derivatives with potential herbicidal and antimicrobial activities. Its structure allows researchers to explore modifications that could enhance efficacy against various biological targets. The synthesis of similar thiadiazole derivatives has been documented to yield compounds with notable biological activities .
Biology
Biologically, the compound has been studied for its inhibitory effects on specific enzymes critical to various metabolic pathways. For instance, its role in inhibiting enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) is significant for understanding herbicidal mechanisms . Additionally, derivatives of thiadiazole compounds have shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria .
Medicine
The medicinal applications of this compound are primarily focused on its potential as an antimicrobial agent. Studies have demonstrated that derivatives exhibit moderate to high activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural features of the compound facilitate interactions with microbial targets, making it a candidate for further drug development.
Agriculture
In agricultural science, compounds like 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine are investigated for their herbicidal properties. Research indicates that similar compounds can inhibit photosynthesis and carotenoid biosynthesis in target plants, leading to effective weed control . The compound's efficacy in crop protection can significantly impact agricultural practices by providing alternatives to traditional herbicides.
Antimicrobial Activity
A study conducted by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial properties. The results indicated that certain modifications led to enhanced antibacterial activity against common pathogens .
Herbicidal Mechanism
Research on the mechanism of action of thiadiazole compounds revealed that they disrupt essential physiological processes in plants. Inhibiting HPPD interferes with carotenoid synthesis, which is crucial for plant health and survival . This mechanism was validated through field trials demonstrating the effectiveness of these compounds in real agricultural settings.
Mechanism of Action
The mechanism of action of 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
- 5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine () : Pyridine’s electron-withdrawing nature contrasts with oxazole’s moderate electron deficiency. This difference may influence binding affinity in enzyme inhibition (e.g., kinase targets).
Table 1: Structural and Electronic Comparison
| Compound | Key Substituents | XLogP3 | Hydrogen Bond Donors | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Pyrazole-oxazole-thiadiazole | ~2.5* | 1 | ~278.3* |
| 5-(2-Methoxyphenyl)-thiadiazol-2-amine | Methoxyphenyl | 1.8 | 1 | 223.3 |
| 5-(Pyridine-4-yl)-thiadiazol-2-amine | Pyridine | 1.2 | 1 | 194.2 |
| 5-(4-Methylthiazol-5-yl)-thiadiazol-2-amine | Thiazole | 1.9 | 1 | 198.3 |
*Estimated based on analogous structures.
Physicochemical and Crystallographic Insights
- Crystal Packing : In analogues like 5-[(2-methyl-4-nitroimidazol-1-yl)methyl]-thiadiazol-2-amine (), hydrogen bonds (N–H⋯N, C–H⋯O) and π–π interactions (centroid distance 3.9 Å) stabilize the lattice. The target compound’s oxazole ring may form similar interactions, influencing solubility and stability .
- LogP and Solubility : The target compound’s higher XLogP3 (~2.5) compared to pyridine derivatives suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Biological Activity
5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS Number: 1946813-70-2) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula of the compound is C₁₀H₈N₄OS, with a molecular weight of 248.27 g/mol. The presence of thiadiazole and oxazole rings in its structure contributes to its diverse biological activities.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anticancer Activity
Several studies have highlighted the potential of thiadiazole derivatives as anticancer agents. In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer). The compound showed GI₅₀ values in the range of 3.29 to 10 µg/mL against these cell lines .
| Cell Line | GI₅₀ Value (µg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF7 | Range: 0.74–10 |
Anti-inflammatory Activity
Thiadiazole derivatives also demonstrate anti-inflammatory properties. Studies have indicated that certain compounds can inhibit the production of pro-inflammatory cytokines in vitro. These findings suggest that the compound may serve as a scaffold for developing new anti-inflammatory drugs .
Anticonvulsant Activity
Research into the anticonvulsant properties of thiadiazole derivatives has shown promising results. Compounds similar to this compound were evaluated in seizure models and exhibited protective effects against seizures induced by maximal electroshock and pentylenetetrazole .
Case Studies
A recent study focused on synthesizing a series of thiadiazole derivatives and evaluating their biological activities. Among these derivatives, some exhibited potent anticancer effects and were further analyzed for their mechanisms of action . Another study highlighted the synthesis of novel thiadiazole compounds with enhanced antimicrobial activity compared to existing treatments .
Q & A
Q. What are the optimized synthetic routes for 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
Answer: Synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Cyclization of hydrazide precursors with reagents like phosphorus oxychloride (POCl₃) at 120°C to form the oxazole and pyrazole rings .
- Thiadiazole formation via cyclocondensation of thiourea derivatives with H₂SO₄ or iodine in basic media .
Critical parameters: - Solvent choice (DMF or ethanol for polar intermediates) .
- Catalysts (e.g., triethylamine for deprotonation) .
- Temperature control to avoid side reactions (e.g., ring-opening of oxazole) .
Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry of coupling agents.
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Answer:
- ¹H/¹³C NMR : Assign peaks based on expected chemical environments:
- Thiadiazole NH₂ protons appear as broad singlets (δ 5.5–6.5 ppm).
- Oxazole protons resonate as doublets (δ 7.0–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃ from the pyrazole methyl group) .
- IR spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .
Q. What are the primary challenges in purifying this compound, and what chromatographic techniques are recommended?
Answer:
- Challenges : Co-elution of regioisomers (due to similar polarity) and residual solvents (DMF, POCl₃).
- Solutions :
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinity of the thiadiazole-amine core .
- QSAR models : Correlate substituent effects (e.g., oxazole vs. triazole) with biological activity using descriptors like logP and H-bond acceptor count .
- DFT calculations : Optimize geometries to assess electronic effects (e.g., electron-withdrawing groups on the pyrazole ring) on reactivity .
Q. How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Controlled variables : Standardize assay conditions (pH, temperature, cell line passage number) .
- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability .
- Metabolite screening : Use LC-MS to rule out off-target interactions or compound degradation in cell media .
Q. What strategies mitigate regioselectivity issues during oxazole-pyrazole coupling?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the pyrazole NH) to steer coupling to the C4 position .
- Metal catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–C bond formation between heterocycles .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing thermal decomposition pathways .
Q. How do structural modifications (e.g., substituting oxazole with triazole) impact physicochemical and pharmacological properties?
Answer:
-
Physicochemical effects :
Modification logP Aqueous Solubility Thermal Stability Oxazole (original) 2.1 Low High (ΔT > 200°C) 1,2,4-Triazole 1.8 Moderate Moderate (ΔT ~ 150°C) 1,3,4-Thiadiazole 2.5 Low High (ΔT > 220°C) -
Pharmacological effects :
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
Answer:
- NMR-XRD alignment : Compare experimental NMR shifts with computed shifts from XRD-derived coordinates (using software like Gaussian). Discrepancies may indicate dynamic conformers .
- Dynamic effects : Use variable-temperature NMR to detect rotameric equilibria (e.g., thiadiazole NH₂ rotation) .
Q. What in silico tools are recommended for predicting ADMET properties?
Answer:
- SwissADME : Predicts blood-brain barrier permeability (low for this compound due to high polar surface area > 80 Ų) .
- ProTox-II : Flags potential hepatotoxicity (e.g., thiadiazole-related glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
